Cas no 25090-72-6 (2-Butenoic acid,2-methyl-,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester, (2E)-)
25090-72-6 structure
Product Name:2-Butenoic acid,2-methyl-,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester, (2E)-
CAS-Nr.:25090-72-6
MF:C27H36O7
MW:472.57054901123
CID:851432
PubChem ID:6444346
Update Time:2025-04-19
2-Butenoic acid,2-methyl-,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester, (2E)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Butenoic acid,2-methyl-,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester, (2E)-
- 2-Butenoicacid, 2-methyl-,3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester, [1aR-[1aa,1bb,4ab,7aa,7ba,8a,9aa(E)]]-
- Crotonic acid, 2-methyl-, 9a-ester with 1,1aa,1bb,4,4a,7aa,7b,8,9,9a-decahydro-4ab,7ba,9aa-trihydroxy-3-(hydroxymethyl)-1,1,6,8a-tetramethyl-5H-cyclopropa[3,4]benz[1,2-e]azulen-5-one3-acetate, (E)- (8CI)
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 1,1aa,1bb,4,4a,7aa,7b,8,9,9a-decahydro-4ab,7ba,9aa-trihydroxy-3-(hydroxymethyl)-1,1,6,8a-tetramethyl-, 3-acetate9a-(2-methylcrotonate), (E)- (8CI)
- 9aH-Cyclopropa[3,4]benz[1,2-e]azulene,2-butenoic acid deriv.
- 12-Deoxyphorbol-13-angelate-20-acetate
- 13-O-(2-Methyl-2-trans-butenoyl)-12-deoxyphorbrol20-acetate
- 12-Deoxyphorbo 13-Angelate 20-Acetate
- 12-DEOXYPHORBOL 13-ANGELATE 20-ACETATE
- 2-Butenoic acid,2-methyl-,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydro
- 2-Butenoic acid,2-methyl-,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-yleste
- 12-deoxy-phorbol,20-acetate-13-tiglate
- 12-deoxyphorbol-13-tiglate-20-acetate
- 12-DPAA
- 12-Deoxy-phorbol, 20-acetate-13-tiglate
- [(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate
- CHEMBL485825
- 25090-72-6
- DTXSID001282704
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a-alpha,1b-beta,4,4a,7a-alpha,7b,8,9,9a-decahydro-3-(acetoxymethyl)-1,1,6,8-alpha-tetramethyl-4a-beta,7b-alpha,9a-alpha-trihydroxy-, 9a-(2-methyl-2-butenoate), (E)-
- ((1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo(8.5.0.02,6.011,13)pentadeca-3,8-dienyl) (E)-2-methylbut-2-enoate
-
- Inchi: 1S/C27H36O7/c1-8-14(2)23(30)34-26-11-16(4)27(32)19(21(26)24(26,6)7)10-18(13-33-17(5)28)12-25(31)20(27)9-15(3)22(25)29/h8-10,16,19-21,31-32H,11-13H2,1-7H3/b14-8+/t16-,19+,20-,21-,25-,26+,27-/m1/s1
- InChI-Schlüssel: ZZTJICHINNSOQL-LWYYLCCUSA-N
- Lächelt: O(C(/C(=C/C)/C)=O)[C@@]12C[C@@H](C)[C@@]3([C@@H]4C=C(C)C([C@]4(CC(COC(C)=O)=C[C@H]3[C@@H]1C2(C)C)O)=O)O
Berechnete Eigenschaften
- Genaue Masse: 488.24100
- Monoisotopenmasse: 472.246
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 34
- Anzahl drehbarer Bindungen: 6
- Komplexität: 1050
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 7
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 1
- Topologische Polaroberfläche: 110A^2
- XLogP3: 2.5
Experimentelle Eigenschaften
- Dichte: 1.1248 (rough estimate)
- Siedepunkt: 493.35°C (rough estimate)
- Flammpunkt: 190.1°C
- Brechungsindex: 1.5800 (estimate)
- PSA: 127.20000
- LogP: 2.45020
2-Butenoic acid,2-methyl-,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester, (2E)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-287294-1mg |
12-Deoxyphorbo 13-Angelate 20-Acetate, |
25090-72-6 | 1mg |
¥1271.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-287294-1 mg |
12-Deoxyphorbo 13-Angelate 20-Acetate, |
25090-72-6 | 1mg |
¥1,271.00 | 2023-07-11 |
2-Butenoic acid,2-methyl-,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester, (2E)- Verwandte Literatur
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
25090-72-6 (2-Butenoic acid,2-methyl-,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester, (2E)-) Verwandte Produkte
- 37558-16-0(Phorbol 12,13-dibutyrate)
- 32752-29-7(5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)
- 115905-51-6(Tetradecanoic acid,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester)
- 37558-17-1(Hexanoic acid,1,1'-[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester)
- 24928-15-2(5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)
- 16561-29-8(Phorbol 12-myristate 13-acetate)
- 24928-17-4(Phorbol-12,13-didecanoate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Empfohlene Lieferanten
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz
Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Essenoi Fine Chemical Co., Limited
Gold Mitglied
CN Lieferant
Reagenz
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz